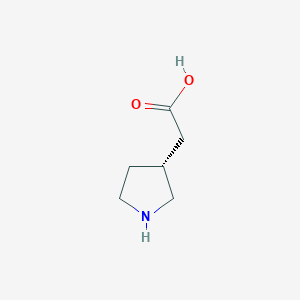

(R)-3-Pyrrolidineacetic acid

Vue d'ensemble

Description

(R)-3-Pyrrolidineacetic acid is a compound with significant scientific interest, particularly in the field of organic chemistry and medicinal research. It is known for its involvement in various chemical reactions and properties.

Synthesis Analysis

The synthesis of (R)-3-Pyrrolidineacetic acid involves intramolecular conjugate addition of derived enolates. This process leads to diastereomeric mixtures of pyrrolidin-2-ones, which, after chromatographic separation, yield the pure form of (R)-3-Pyrrolidineacetic acid. The synthesis demonstrates good yield and diastereomeric ratio (d.r.), proving its efficiency and practicality in chemical synthesis (Galeazzi et al., 1996).

Molecular Structure Analysis

The molecular structure of (R)-3-Pyrrolidineacetic acid has been elucidated using various spectroscopic methods, including NMR. The configuration of the pure diastereomers is assigned based on these data, confirming the structure of the synthesized compound (Galeazzi et al., 1996).

Chemical Reactions and Properties

(R)-3-Pyrrolidineacetic acid is involved in a range of chemical reactions. One significant reaction is the cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), leading to pyrrolidin-2-ones, which are key intermediates for further chemical transformations (Galeazzi et al., 1996). The compound's chemical properties, such as its reactivity and stability, are influenced by its molecular structure and functional groups.

Physical Properties Analysis

The physical properties of (R)-3-Pyrrolidineacetic acid, including its melting point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. These properties are typically determined through experimental methods, such as crystallography and thermal analysis. However, specific details on the physical properties of (R)-3-Pyrrolidineacetic acid from the available literature are limited.

Chemical Properties Analysis

The chemical properties of (R)-3-Pyrrolidineacetic acid, such as its acidity, basicity, and reactivity towards different chemical reagents, are defined by its molecular structure. The compound's behavior in various chemical environments, like acidic or basic conditions, and its reactivity in different chemical reactions, highlight its chemical versatility and potential applications in synthesis (Galeazzi et al., 1996).

Applications De Recherche Scientifique

Synthesis and Derivation :

- Galeazzi et al. (1996) demonstrated the synthesis of diastereomerically pure pyrrolidin-2-ones, which led to the production of both (S)- and (R)-3-pyrrolidineacetic acid. This process involved intramolecular Michael reaction and proved the usefulness of this cyclization method for generating these compounds (Galeazzi, Silvano, Mobbili, & Orena, 1996).

GABA Uptake Inhibitors :

- Fülep et al. (2006) identified (R)-pyrrolidine-2-acetic acid derivatives as highly potent and selective inhibitors for GABA transport proteins GAT-1 and GAT-3. This study highlights the therapeutic potential of these derivatives in neurological conditions (Fülep, Hoesl, Höfner, & Wanner, 2006).

GABA Agonists and Uptake Inhibitors :

- Nielsen, Brehm, & Krogsgaard‐Larsen (1990) synthesized (R)- and (S)-homo-beta-proline, which are potent agonists at GABAA receptors and interact effectively with GABA-uptake mechanisms. This study provides insights into the role of (R)-3-pyrrolidineacetic acid derivatives in modulating GABAergic activity (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990).

Anticonvulsant Properties :

- Ali et al. (1985) explored compounds including 3-pyrrolidineacetic acid as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. They reported that these compounds exhibited anticonvulsant activity in rodents, suggesting their potential in treating neurological disorders (Ali et al., 1985).

Chemoenzymatic Synthesis :

- Felluga et al. (2004) developed a chemoenzymatic method for synthesizing both enantiomers of homo-β-proline (3-pyrrolidineacetic acid), which is a heterocyclic GABA analogue. This method could be useful in producing these compounds for various biochemical applications (Felluga, Gombac, Pitacco, & Valentin, 2004).

Receptor Modulating Activity :

- Zhang et al. (1996) studied the insertion of (R)-3-amino-2-oxo-1-pyrrolidineacetic acid in yeast pheromones, resulting in super-active agonists. This indicates the potential use of (R)-3-pyrrolidineacetic acid derivatives in enhancing biological activities of peptide-based compounds (Zhang, Dawe, Jiang, Becker, & Naider, 1996).

Propriétés

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Pyrrolidineacetic acid | |

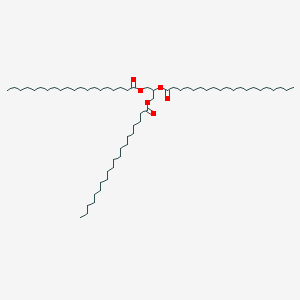

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)